molecular formula C9H10Br2O2 B14294056 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol CAS No. 116038-76-7

3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol

Cat. No.: B14294056
CAS No.: 116038-76-7
M. Wt: 309.98 g/mol
InChI Key: DDLSALJVRXFZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two bromine atoms, a hydroxymethyl group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol typically involves the bromination of 4-(hydroxymethyl)-2,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products Formed

    Oxidation: 3,5-Dibromo-4-carboxy-2,6-dimethylphenol.

    Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenol.

    Substitution: 3,5-Dihydroxy-4-(hydroxymethyl)-2,6-dimethylphenol.

Scientific Research Applications

3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    3,5-Dibromo-4-hydroxyphenylbenzamide: Contains an amide group instead of a hydroxymethyl group.

Uniqueness

3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

116038-76-7

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

3,5-dibromo-4-(hydroxymethyl)-2,6-dimethylphenol

InChI

InChI=1S/C9H10Br2O2/c1-4-7(10)6(3-12)8(11)5(2)9(4)13/h12-13H,3H2,1-2H3

InChI Key

DDLSALJVRXFZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)CO)Br)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.